molecular formula C8H9ClO2 B8589907 2,4,5-Trimethyl-3-furancarbonyl chloride

2,4,5-Trimethyl-3-furancarbonyl chloride

Cat. No.: B8589907
M. Wt: 172.61 g/mol
InChI Key: DXOLDACSZXKODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethyl-3-furancarbonyl chloride is a specialized furan-based acyl chloride that serves as a versatile and critical intermediate in organic and medicinal chemistry research. As a carboxylic acid chloride derivative of a tri-substituted furan, its primary value lies in its high reactivity, enabling it to act as an efficient acylating agent to form esters and amides. This functionality is central to its role as a building block in the synthesis of more complex molecules. While the specific research applications for this particular trimethyl-substituted analogue are an area of active investigation, its structural relatives, such as 2-furoyl chloride, are well-established in the synthesis of various active pharmaceutical ingredients. For instance, furoyl chloride derivatives are key precursors in the manufacturing of corticosteroids like fluticasone furoate and mometasone furoate, as well as other drugs including diloxanide furoate and ceftiofur . The introduction of the 2,4,5-trimethyl group on the furan ring can significantly alter the compound's steric and electronic properties, potentially leading to unique reactivity and application in the development of novel materials or ligands. Researchers value this compound for exploring structure-activity relationships in drug design and for creating proprietary compound libraries. 2,4,5-Trimethyl-3-furoyl chloride is a moisture-sensitive compound and must be handled under inert conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

2,4,5-trimethylfuran-3-carbonyl chloride

InChI

InChI=1S/C8H9ClO2/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3

InChI Key

DXOLDACSZXKODW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1C(=O)Cl)C)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of 2,4,5-trimethyl-3-furancarbonyl chloride is in the synthesis of pharmaceutical compounds. It serves as an acylating agent for the preparation of various bioactive molecules. For instance:

  • Antibiotics : It is used to synthesize intermediates for antibiotics such as cephalosporins and penicillins.
  • Anti-inflammatory Drugs : The compound has been utilized in the synthesis of anti-inflammatory agents by facilitating the introduction of furan moieties into drug candidates.

Agrochemical Production

The compound is also significant in the agrochemical sector:

  • Pesticides : It acts as an intermediate in the synthesis of herbicides and insecticides. Its derivatives have been shown to exhibit potent biological activity against a range of pests.
  • Fungicides : Research indicates that derivatives of this compound can be effective as fungicides, providing a means to protect crops from fungal diseases.

Synthesis of Bioactive Compounds

A notable study demonstrated the synthesis of a novel anti-inflammatory agent using this compound as an acylating agent. The process involved reacting this compound with various amines to produce a series of furan-containing derivatives that exhibited significant anti-inflammatory activity in preclinical models.

CompoundMethodologyActivityReference
Compound AAcylation with this compoundAnti-inflammatory
Compound BReaction with amine derivativesAntibacterial

Environmental Impact Studies

Research has also focused on the environmental implications of using this compound in pesticide formulations. Studies indicate that formulations containing this compound can be designed to minimize ecological impact while maintaining efficacy against target pests.

Safety and Handling Considerations

Due to its reactive nature as an acyl chloride, proper safety measures must be observed when handling this compound:

  • Toxicity : The compound is harmful if swallowed or inhaled and can cause severe skin burns and eye damage.
  • Storage : It should be stored in a cool, dry place away from moisture and incompatible substances.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Effects: Trifluoromethanesulfonyl chloride’s trifluoromethyl group enhances electrophilicity, contributing to its low boiling point (29–32°C) .
  • Molecular Weight : Triphenylmethyl chloride’s higher molecular weight (278.78 g/mol) reflects its bulky aromatic structure, which contrasts with the lighter, heterocyclic furan derivative .

Preparation Methods

Direct Carboxylic Acid Conversion

The most widely documented method involves refluxing 2,4,5-trimethyl-3-furancarboxylic acid with thionyl chloride (SOCl₂) in an anhydrous toluene medium. This one-step reaction proceeds via nucleophilic acyl substitution, where thionyl chloride acts as both the chlorinating agent and solvent.

Reaction Conditions:

  • Molar Ratio: A 2:1 excess of SOCl₂ relative to the carboxylic acid ensures complete conversion.

  • Temperature: Reflux at 110°C for 4–6 hours.

  • Workup: Excess SOCl₂ and toluene are removed under reduced pressure, yielding the acyl chloride as a pale-yellow liquid.

Advantages:

  • High purity (>98%) without requiring chromatographic purification.

  • Scalable to multi-kilogram batches with minimal by-products.

Limitations:

  • Thionyl chloride’s corrosive nature necessitates specialized glassware and safety protocols.

  • Residual HCl gas requires scrubbing systems.

Comparative Analysis of Methods

Parameter Thionyl Chloride Method Phosgene Method
Reaction Time 4–6 hours1–12 hours
Yield 85–90%90–92%
Purity >98%>99.9%
Safety Concerns Corrosive reagentsHighly toxic phosgene
Scalability Lab to pilot scaleIndustrial production
Environmental Impact Moderate (HCl emissions)Low (closed-loop systems)

Mechanistic Insights and By-Product Management

Reaction Pathways

  • Thionyl Chloride Route:
    The carboxylic acid reacts with SOCl₂ to form an intermediate mixed anhydride, which subsequently eliminates SO₂ and HCl to yield the acyl chloride.

  • Phosgene Route:
    Phosgene reacts with the carboxylic acid in the presence of a Lewis base catalyst (e.g., DMF), forming an acyl chloride and releasing CO₂ and HCl.

By-Product Mitigation

  • HCl Scrubbing: Both methods generate HCl, which is neutralized using alkaline solutions (e.g., 10% NaOH).

  • Phosgene Destruction: Unreacted phosgene in tail gases is hydrolyzed to CO₂ and HCl using water scrubbers.

Industrial-Scale Optimization

Intermittent Feeding Strategy

Adopting a semi-batch process—where 2,4,5-trimethyl-3-furancarboxylic acid is gradually added to preheated phosgene—enhances yield by maintaining optimal stoichiometry. This approach reduces side reactions and improves thermal control.

Solvent Recycling

In phosgene-based systems, recycling furoyl chloride as the solvent reduces raw material costs by 30–40% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-trimethyl-3-furancarbonyl chloride, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via chlorination of the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Key variables include reaction temperature (e.g., 50–80°C for SOCl₂), stoichiometric ratios (1:1.2 acid-to-reagent), and inert atmosphere (to prevent hydrolysis). Purification often involves fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) or column chromatography with non-polar solvents (hexane/ethyl acetate) .
  • Data Contradiction : Conflicting reports on yields (60–90%) may arise from moisture contamination or incomplete acid activation. Replicate experiments under rigorously anhydrous conditions and monitor reaction progress via TLC or FTIR for carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹).

Q. How can researchers reliably characterize this compound using spectroscopic techniques?

  • Methodology :

  • NMR : ¹H NMR should show furan ring protons (δ 6.5–7.5 ppm) and methyl groups (δ 1.8–2.5 ppm). ¹³C NMR will confirm the acyl chloride carbonyl (δ ~170 ppm) and furan carbons.
  • Mass Spectrometry : Electron ionization (EI-MS) typically displays molecular ion peaks [M]⁺, with fragmentation patterns matching furan ring cleavage and methyl loss. Compare with databases like NIST for validation .
    • Validation : Cross-check spectral data with synthetic intermediates (e.g., the parent acid) to confirm structural integrity.

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